molecular formula C5H11NS B1376764 [1-(Methylsulfanyl)cyclopropyl]methanamine CAS No. 1485140-23-5

[1-(Methylsulfanyl)cyclopropyl]methanamine

Cat. No.: B1376764
CAS No.: 1485140-23-5
M. Wt: 117.22 g/mol
InChI Key: XGGSNZZIPYLUBJ-UHFFFAOYSA-N
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Description

[1-(Methylsulfanyl)cyclopropyl]methanamine is a cyclopropane derivative featuring a methylsulfanyl (-SCH₃) substituent at position 1 of the cyclopropane ring and a methanamine (-CH₂NH₂) group. The compound’s structure combines the inherent strain of the cyclopropane ring with the electron-donating properties of the sulfur-containing substituent, which may enhance lipophilicity and influence biological interactions.

Properties

IUPAC Name

(1-methylsulfanylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-7-5(4-6)2-3-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGSNZZIPYLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfanyl)cyclopropyl]methanamine can be achieved through several methods

  • Cyclopropanation:

    • Starting with an alkene, a cyclopropyl ring can be formed using reagents such as diazomethane or Simmons-Smith reagent (iodomethylzinc iodide).
    • Reaction conditions typically involve the use of a solvent like dichloromethane at low temperatures.

Chemical Reactions Analysis

Types of Reactions: [1-(Methylsulfanyl)cyclopropyl]methanamine can undergo various chemical reactions, including:

  • Oxidation:

    • The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Reaction conditions typically involve mild temperatures and an appropriate solvent like acetonitrile.
  • Reduction:

    • The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.
    • Common reducing agents include lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
    • Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-methylsulfanylated amines.

    Substitution Products: Alkylated or acylated amines.

Scientific Research Applications

Chemical Applications

Synthetic Building Block

The compound serves as a critical building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its cyclopropyl structure allows for diverse reactivity patterns, making it useful in creating various derivatives with potential biological activities.

Table 1: Chemical Reactions Involving [1-(Methylsulfanyl)cyclopropyl]methanamine

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the methylsulfanyl group to sulfoxide or sulfoneHydrogen peroxide, m-chloroperbenzoic acid
Reduction Reduces the compound to yield different derivativesLithium aluminum hydride, sodium borohydride
Substitution Substitutes the cyclopropyl group with other functional groupsVarious alkylating agents

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its unique structure may enhance its interaction with biological targets, leading to potential therapeutic applications.

Case Study: Anticancer Activity

In a study exploring the anticancer potential of cyclopropyl derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Medicinal Applications

Therapeutic Agent Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may allow for selective interaction with biological receptors. Preliminary studies suggest that it could be developed into drugs targeting specific diseases.

Table 2: Potential Therapeutic Targets

Target TypePotential Application
Enzymes Modulation of enzyme activity for disease treatment
Receptors Interaction with neurotransmitter receptors
Pathways Involvement in signaling pathways related to cancer

Industrial Applications

Material Development

In addition to its chemical and biological applications, this compound is being explored for use in developing new materials and chemical processes. Its unique properties may contribute to advancements in material science.

Mechanism of Action

The mechanism of action of [1-(Methylsulfanyl)cyclopropyl]methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl ring can impart rigidity to the molecule, influencing its binding affinity and selectivity. The methylsulfanyl group may participate in hydrogen bonding or hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include cyclopropane derivatives with varying substituents on the ring and different N-functional groups. Below is a comparative analysis:

Compound Name Molecular Formula MW (Da) Substituents Synthesis Method Key Properties
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C₅H₉ClF₃N 175.58 -CF₃, -CH₂NH₂ (protonated) Acidic deprotection of THP under HCl High lipophilicity due to -CF₃; crystalline solid
[1-(2-Methoxyphenyl)cyclopropyl]methanamine C₁₁H₁₅NO 177.25 2-methoxyphenyl, -CH₂NH₂ Not specified Liquid at RT; aromatic π-π interactions possible
1-[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine C₁₀H₁₄N₂O 178.23 3-methoxypyridinyl, -CH₂NH₂ Not specified Potential hydrogen bonding via pyridine N; solid
1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 3-chlorophenyl, -CH₂NH₂ General Method C (NaBH(OAc)₃/DCE) Limited toxicity data; likely moderate polarity due to -Cl
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine C₇H₁₅NS 145.26 -SCH₃, -CH₂CH₂NH₂ Not specified Higher flexibility due to ethanamine chain; SMILES: CSCC1(CC1)CCN

Key Observations :

  • Electronic Effects : The methylsulfanyl group (-SCH₃) in the target compound is less electron-withdrawing than -CF₃ but more lipophilic than methoxy (-OCH₃) groups .
  • State and Solubility : Aromatic substituents (e.g., 2-methoxyphenyl ) increase molecular weight and may reduce solubility compared to aliphatic analogs.

Biological Activity

[1-(Methylsulfanyl)cyclopropyl]methanamine is a cyclopropyl amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a methylthio group and a cyclopropyl ring, suggests it may interact with various biological targets, influencing multiple pathways relevant to therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Cyclopropyl amines are known to modulate the activity of enzymes and receptors, potentially affecting cellular signaling pathways.

Target Enzymes and Receptors

  • Kinases : The compound may inhibit key kinases involved in cell growth and survival, such as checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK) .
  • Adenylyl Cyclase : Emerging studies indicate that compounds similar to this compound can target adenylyl cyclase, which plays a significant role in chronic pain signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through in vitro and in vivo studies.

  • Molecular Weight : The molecular weight of the compound is approximately 255.07 g/mol, which influences its bioavailability and distribution within biological systems .
  • Stability : Laboratory studies have shown that the compound's stability can vary under different conditions, affecting its long-term biological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through the modulation of metabolic pathways involved in tumor growth and survival. The compound has been investigated for its ability to induce apoptosis in cancer cells by inhibiting critical signaling pathways .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical assays, impacting metabolic flux and cellular functions .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of cancer cell proliferation at low concentrations without notable cytotoxicity. For instance, IC50 values were measured in single-digit micromolar ranges against specific cancer cell lines .
  • Animal Models : Dosage effects were evaluated using animal models, revealing that lower doses could provide therapeutic benefits while minimizing toxicity. Observations included reduced tumor sizes and improved survival rates in treated groups compared to controls .

Comparative Analysis

A comparative analysis with other similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
This compoundMethylthio group; cyclopropyl ringAnticancer; enzyme inhibition
6-Bromo-1-methyl-1H-indazole-3-carboxylic acidIndazole derivativeAnticancer; targets multiple kinases
Pyrimidinone derivativesSelective inhibition of AC1Pain modulation; low toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylsulfanyl)cyclopropyl]methanamine
Reactant of Route 2
[1-(Methylsulfanyl)cyclopropyl]methanamine

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